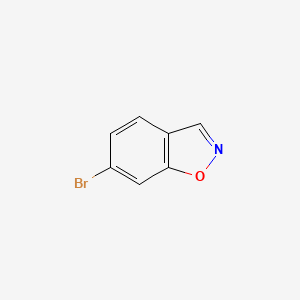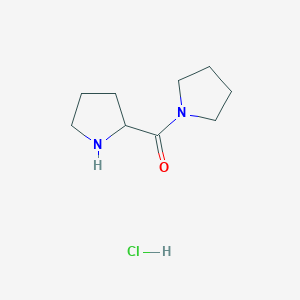
6-bromoquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromoquinazolin-2(1H)-one derivatives are a class of compounds that have been extensively studied due to their potential biological activities. These compounds have been synthesized through various methods and have been evaluated for their antibacterial, antifungal, antiviral, and anticancer properties. The molecular structure of these derivatives often features a bromine atom at the 6-position of the quinazolinone ring, which is a key structural motif for their biological activities 10.
Synthesis Analysis
The synthesis of 6-bromoquinazolin-2(1H)-one derivatives involves several chemical reactions, starting from readily available chemicals. For instance, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized through an efficient process and evaluated for antibacterial activity . Another derivative, 6-bromo-3-propylquinazolin-4-one, was synthesized using phase transfer catalysis conditions and showed good antifungal activity . Additionally, 6-bromomethyl-2-methylquinazolin-4(3H)-one, an important intermediate for anti-cancer drugs, was synthesized with a high yield of 64.8% . These syntheses often involve cyclization, bromination, and other reactions to introduce the bromo group and other substituents onto the quinazolinone core.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one crystallizes in the triclinic system and features hydrogen bonds and π-stacking interactions . The molecular interactions and crystal packing are often analyzed using techniques like Hirshfeld surfaces and fingerprint plots, which provide insights into the stability and interactions within the crystal structure .
Chemical Reactions Analysis
6-bromoquinazolin-2(1H)-one derivatives undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to give different substituted products . These reactions are crucial for further functionalization of the quinazolinone core and for the synthesis of more complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoquinazolin-2(1H)-one derivatives are influenced by their molecular structure. The presence of the bromine atom and other substituents affects properties such as solubility, melting point, and reactivity. The crystal packing and intermolecular interactions also play a significant role in determining the stability and solid-state properties of these compounds . The electrostatic surface potential (ESP) generated using density functional theory provides additional information on the reactivity and interaction potential of these molecules .
Safety And Hazards
6-Bromoquinazolin-2(1H)-one is associated with several safety hazards. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection are recommended .
Direcciones Futuras
Quinazoline derivatives, including 6-bromoquinazolin-2(1H)-one, have drawn significant attention in the field of medicinal chemistry due to their diverse biological activities . The development of practical synthesis methods for these compounds could contribute to advancements in pharmaceutical manufacturing and industrial applications .
Propiedades
IUPAC Name |
6-bromo-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUYWQSBQPNNOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591581 |
Source


|
| Record name | 6-Bromoquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromoquinazolin-2(1H)-one | |
CAS RN |
79885-37-3 |
Source


|
| Record name | 6-Bromoquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)

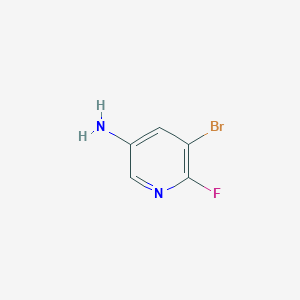
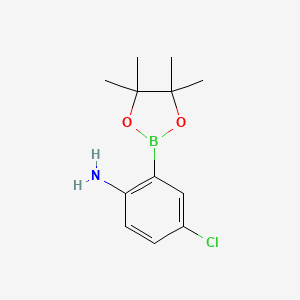
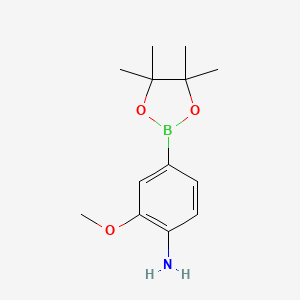
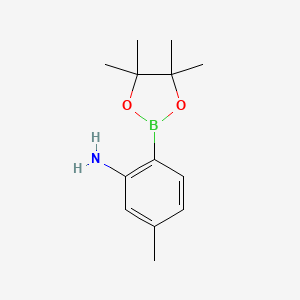
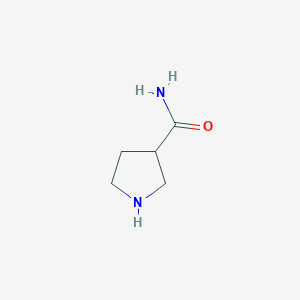
![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)
